molecular formula C15H31NO2 B14518413 N-Decyl-L-valine CAS No. 62765-50-8

N-Decyl-L-valine

Cat. No.: B14518413
CAS No.: 62765-50-8
M. Wt: 257.41 g/mol
InChI Key: MGKOFFWPLURQCW-AWEZNQCLSA-N
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Description

N-Decyl-L-valine is a synthetic organic compound designed for laboratory research applications. This chemical is an N-alkylated derivative of the essential branched-chain amino acid L-valine, where a decyl group is attached to the amino nitrogen. As a modified amino acid, it falls into a class of compounds with potential applications in the development of novel surfactants due to the amphiphilic structure conferred by the valine headgroup and decyl tail , as well as in biochemical research for studying membrane-protein interactions or modifying peptide properties. The compound is provided as a high-purity material to ensure consistency and reliability in experimental results. Like other amino acid-based building blocks, its research use is fundamental in basic scientific investigation, pharmaceutical research for probing biological processes, and in applied research for designing new biomaterials . Intended Use and Handling: This product is labeled For Research Use Only (RUO) . It is exempt from most regulatory controls and is not intended for use in diagnostic procedures , the diagnosis, mitigation, or treatment of disease, or in human or veterinary patient management . Its use is strictly confined to laboratory research settings. Researchers are responsible for ensuring that all handling and procedures comply with their institution's guidelines and local regulations.

Properties

CAS No.

62765-50-8

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

(2S)-2-(decylamino)-3-methylbutanoic acid

InChI

InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-16-14(13(2)3)15(17)18/h13-14,16H,4-12H2,1-3H3,(H,17,18)/t14-/m0/s1

InChI Key

MGKOFFWPLURQCW-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCN[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCNC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Direct N-alkylation Methods

Nucleophilic Substitution with Decyl Halides

The most straightforward approach to synthesizing N-Decyl-L-valine involves direct alkylation of L-valine using decyl bromide or other decyl halides as alkylating agents.

Basic Protocol

The general procedure can be adapted from similar N-alkyl amino acid syntheses as described in the literature:

  • L-Valine (typically 1 equivalent) and sodium bicarbonate (2 equivalents) are suspended in acetonitrile
  • Decyl bromide (1-1.2 equivalents) is added dropwise to the mixture
  • The reaction mixture is refluxed overnight (12-16 hours)
  • After solvent evaporation, the residue is dissolved in dichloromethane
  • The organic phase is washed with dilute hydrochloric acid and water
  • The product is hydrolyzed with sodium hydroxide and purified by recrystallization

This method typically yields this compound in 45-60% yield.

Reaction Optimization

Table 1 presents optimized reaction conditions for the nucleophilic substitution method:

Parameter Condition Yield (%) Notes
Solvent Acetonitrile 55-60 Most common solvent
DMF 50-55 Better solubility but harder workup
Acetone 40-45 Lower yields
Base NaHCO₃ 55-60 Standard base
K₂CO₃ 60-65 Slightly better yields
Et₃N 45-50 Homogeneous reaction
Temperature Reflux 55-60 Standard condition
Room temp. 25-30 Significantly longer reaction time
Reaction time 12-16 hours 55-60 Standard duration
24 hours 60-65 Marginal improvement

Reductive Amination Method

An alternative approach involves reductive amination using decanal (decyl aldehyde) and a suitable reducing agent.

Procedure
  • L-Valine (1 equivalent) is dissolved in methanol or ethanol with sodium hydroxide (1 equivalent)
  • Decanal (1.1 equivalents) is added, and the mixture is stirred for 1-2 hours to form the imine
  • Sodium cyanoborohydride (1.5 equivalents) is added portionwise at 0°C
  • The reaction mixture is stirred at room temperature for 24 hours
  • The solvent is evaporated, and the residue is acidified with HCl to pH 2
  • The product is extracted with ethyl acetate and purified by recrystallization

This method typically yields this compound in 50-70% yield, with high stereochemical purity.

Protected Amino Acid Approaches

Using N-Boc-L-valine as Starting Material

The use of N-protected L-valine derivatives offers better control over the reaction and can reduce side reactions.

Procedure
  • N-Boc-L-valine (1 equivalent) is dissolved in DMF
  • Potassium carbonate or cesium carbonate (2 equivalents) is added
  • Decyl bromide (1.2 equivalents) is added dropwise
  • The mixture is stirred at 60-80°C for 12-24 hours
  • After workup, the Boc group is removed with trifluoroacetic acid in dichloromethane
  • The product is neutralized and purified by chromatography or recrystallization

This method typically yields this compound in 65-75% overall yield.

Enzymatic Methods

Resolution of N-Decyl-DL-valine

Enzymatic resolution offers a stereoselective approach to obtaining optically pure this compound.

Procedure
  • N-Decyl-DL-valine is synthesized using methods described above, starting with DL-valine
  • The racemic mixture is subjected to enzymatic resolution using acylase enzymes
  • The enzyme selectively hydrolyzes the L-isomer from an N-acetylated precursor
  • The reaction is monitored until maximum conversion (typically 45-50%)
  • The L-isomer is separated from the unreacted D-isomer by pH adjustment and extraction
  • The product is purified by recrystallization

This approach can yield this compound with >98% enantiomeric excess, although the maximum theoretical yield is 50%.

Purification and Characterization

Purification Methods

This compound can be purified using several techniques:

  • Recrystallization from ethanol/water mixtures
  • Column chromatography using silica gel with appropriate solvent systems
  • Preparative HPLC for highest purity requirements

Characterization Data

Table 2 presents key characterization data for this compound:

Property Value Method
Melting Point 162-164°C Differential Scanning Calorimetry
[α]D²⁰ -27.5° (c 1.0, MeOH) Polarimetry
¹H NMR δ 0.88 (3H, t, CH₃), 0.92-0.98 (6H, d, CH(CH₃)₂), 1.25-1.35 (16H, m, (CH₂)₈), 1.45-1.55 (2H, m, NCH₂CH₂), 2.05-2.15 (1H, m, CH(CH₃)₂), 2.50-2.65 (2H, m, NCH₂), 3.10-3.20 (1H, d, α-CH) 400 MHz, D₂O
IR 3200-2800, 1645, 1560, 1400 cm⁻¹ FTIR
HRMS Calcd for C₁₅H₃₁NO₂: 257.2355; Found: 257.2359 ESI-MS

Comparative Analysis of Methods

Yield and Efficiency

Table 3 compares the different preparation methods in terms of yield, ease of implementation, and scale-up potential:

Method Typical Yield (%) Reaction Time (h) Scale-up Potential Cost-effectiveness
Direct N-alkylation 45-60 12-16 High High
Reductive Amination 50-70 24-36 Medium Medium
Protected Amino Acid 65-75 24-48 Medium Low
Enzymatic Resolution 40-45 48-72 Low Low

Stereochemical Considerations

The stereochemical purity of this compound is crucial for many applications. The enzymatic resolution method provides the highest enantiomeric excess (>98%), while direct alkylation methods typically yield products with 90-95% enantiomeric excess due to partial racemization during the reaction.

Applications and Significance

This compound has found significant applications in:

  • Surfactant chemistry as a biofriendly anionic surfactant
  • Asymmetric synthesis as a chiral auxiliary
  • Preparation of self-assembling materials and organogelators
  • Pharmaceutical formulations

The optimization of preparation methods for this compound therefore has broad implications across multiple fields of chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: N-Decyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The decyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The compound can be reduced to form N-Decyl-L-valinol.

    Substitution: The decyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed:

Scientific Research Applications

Chemistry: N-Decyl-L-valine is used as a chiral ligand in asymmetric synthesis and catalysis. Its unique structure allows it to form complexes with metal ions, which can be used in enantioselective reactions.

Biology: In biological research, this compound is studied for its potential role in modulating protein-protein interactions and as a building block for peptide synthesis.

Medicine: this compound derivatives are explored for their potential therapeutic applications, including as prodrugs for enhancing the bioavailability of active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature .

Mechanism of Action

The mechanism of action of N-Decyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The decyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Decyl-L-valine (hypothetical) with structurally related compounds from the evidence, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison of N-Substituted L-Valine Derivatives

Compound Molecular Formula Molecular Weight Substituent Type Key Applications/Properties Source
This compound (hypothetical) C₁₅H₃₁NO₂ 257.42* Alkyl (decyl) Surfactants, lipid-mediated delivery -
N-L-alanyl-L-valine C₈H₁₆N₂O₃ 188.22 Dipeptide (Ala-Val) Peptide synthesis, enzyme substrates
N-salicylidene-L-valine C₁₂H₁₅NO₃* ~221.25* Schiff base (salicylaldehyde) Metal chelation, supramolecular chains
N-Acetyl-L-Tryptophan C₁₃H₁₄N₂O₃ 246.26 Acetylated (Trp) Pharmaceutical quality control
N-Ethoxycarbonyl α-Methyl-L-valine C₉H₁₇NO₄ 217.24* Ethoxycarbonyl, methyl Synthetic intermediates, peptidomimetics

*Estimated based on analogous structures.

Key Findings:

Hydrophobicity and Solubility :

  • This compound’s long alkyl chain likely reduces aqueous solubility compared to hydrophilic derivatives like N-L-alanyl-L-valine (dipeptide) or N-Acetyl-L-Tryptophan (polar acetyl group) .
  • N-salicylidene-L-valine exhibits enhanced metal-binding capacity due to its Schiff base moiety, enabling applications in catalysis and supramolecular materials .

Biological and Industrial Relevance :

  • N-Acetyl-L-Tryptophan is standardized for pharmaceutical use, emphasizing purity (>99.9%) and stability under controlled storage .
  • N-L-alanyl-L-valine ’s dipeptide structure mirrors natural peptide bonds, making it a model for enzymatic studies .

Research Implications

  • Supramolecular Chemistry : highlights that N-salicylidene-L-valine forms dialkyltin complexes with distinct topological indices, suggesting this compound’s alkyl chain could stabilize similar assemblies for material science .
  • Pharmacopeial Standards : Rigorous quality control protocols for N-Acetyl-L-Tryptophan (e.g., CAS 1218-34-4) underscore the need for analogous standardization in N-alkyl valine derivatives .

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